![molecular formula C19H23N5O5 B11041726 ethyl 3-{2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate](/img/structure/B11041726.png)
ethyl 3-{2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a pyrimidinyl moiety, and an ethyl ester
Preparation Methods
The synthesis of ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE typically involves multiple steps, starting with the preparation of the benzodioxin and pyrimidinyl intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin and pyrimidinyl sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its therapeutic potential due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar compounds to ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE include:
1,4-Benzodioxin derivatives: These compounds share the benzodioxin ring structure and exhibit similar chemical properties.
Pyrimidinyl derivatives: Compounds with pyrimidinyl moieties that have comparable biological activities.
ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N5O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 3-[2-[(E)-[amino-(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate |
InChI |
InChI=1S/C19H23N5O5/c1-3-27-16(25)7-5-13-11(2)21-19(23-17(13)26)24-18(20)22-12-4-6-14-15(10-12)29-9-8-28-14/h4,6,10H,3,5,7-9H2,1-2H3,(H4,20,21,22,23,24,26) |
InChI Key |
QBQWIMZLMPJTJE-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC3=C(C=C2)OCCO3)C |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=CC3=C(C=C2)OCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.